(1Z)-6-[(1H-benzimidazol-2-ylsulfanyl)methyl]-8-methoxy-1-[(4-methoxyphenyl)imino]-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)METHYL]-8-METHOXY-1-[(4-METHOXYPHENYL)IMINO]-4,4-DIMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2-ONE is a complex organic compound that features a benzimidazole moiety, a methoxy group, and a pyrroloquinoline structure
Preparation Methods
The synthesis of 6-[(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)METHYL]-8-METHOXY-1-[(4-METHOXYPHENYL)IMINO]-4,4-DIMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2-ONE can be achieved through a multi-step process. One common synthetic route involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in DMSO to obtain 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . This intermediate is then reacted with thiosemicarbazide in ethanol under reflux conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions to improve yield and scalability.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized under specific conditions.
Reduction: The imine group can be reduced to an amine.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-[(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)METHYL]-8-METHOXY-1-[(4-METHOXYPHENYL)IMINO]-4,4-DIMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, potentially inhibiting their activity. The methoxy and imine groups may also play a role in modulating the compound’s biological effects by interacting with different pathways.
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives and pyrroloquinoline-based molecules. Compared to these compounds, 6-[(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)METHYL]-8-METHOXY-1-[(4-METHOXYPHENYL)IMINO]-4,4-DIMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2-ONE is unique due to its specific combination of functional groups and structural features. Some similar compounds are:
This compound’s uniqueness lies in its potential for diverse applications and its ability to undergo various chemical transformations.
Properties
Molecular Formula |
C29H26N4O3S |
---|---|
Molecular Weight |
510.6 g/mol |
IUPAC Name |
9-(1H-benzimidazol-2-ylsulfanylmethyl)-6-methoxy-3-(4-methoxyphenyl)imino-11,11-dimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one |
InChI |
InChI=1S/C29H26N4O3S/c1-29(2)15-17(16-37-28-31-23-7-5-6-8-24(23)32-28)21-13-20(36-4)14-22-25(27(34)33(29)26(21)22)30-18-9-11-19(35-3)12-10-18/h5-15H,16H2,1-4H3,(H,31,32) |
InChI Key |
JLMYHLRLBHSKPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C(C2=C3N1C(=O)C(=NC4=CC=C(C=C4)OC)C3=CC(=C2)OC)CSC5=NC6=CC=CC=C6N5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.